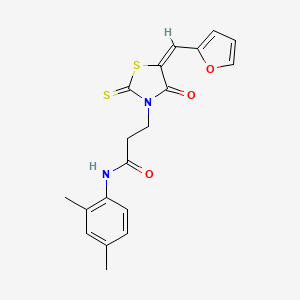
(E)-N-(2,4-dimethylphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(2,4-dimethylphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a useful research compound. Its molecular formula is C19H18N2O3S2 and its molecular weight is 386.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-(2,4-dimethylphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article details the structural characteristics, biological activities, and relevant research findings associated with this compound.
Structural Characteristics
The compound features several notable structural components:
- Thiazolidinone Ring : Known for diverse pharmacological properties, this ring structure is associated with various bioactive compounds.
- Furan Moiety : Enhances reactivity and interaction with biological targets, potentially increasing the compound's efficacy.
- Dimethylphenyl Group : Suggests lipophilicity, which may influence bioavailability and cellular interactions.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. The thiazolidinone and furan moieties are particularly noted for their antibacterial and antifungal properties. For example:
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5a | S. aureus | 8.34 ± 0.55 µM |
| 5g | E. coli | 8.65 ± 0.57 µM |
| 5p | P. aeruginosa | 8.97 ± 0.12 µM |
These results suggest that similar compounds can serve as effective agents against a range of bacterial strains, with MIC values comparable to established antibiotics like ciprofloxacin .
Cytotoxicity Evaluation
The hemolytic activity of synthesized derivatives has been evaluated to assess cytotoxicity. The results indicate low toxicity levels, which is crucial for the development of new therapeutic agents:
| Compound | Hemolysis (%) |
|---|---|
| 5a | 15.48 |
| 5g | 8.03 |
| 5p | 4.35 |
These findings imply that while the compounds exhibit potent antimicrobial effects, they also maintain a favorable safety profile .
Case Studies and Research Findings
- Antimicrobial Activity : A study synthesized various derivatives of thiazolidinone and assessed their antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The synthesized compounds demonstrated significant activity, indicating potential for further development as antimicrobial agents .
- Mechanistic Insights : Research has explored the mechanism of action of thiazolidinone derivatives, suggesting that they may inhibit bacterial cell wall synthesis or protein synthesis pathways, contributing to their antibacterial effects.
- Potential Anticancer Activity : Preliminary studies have suggested that compounds similar to this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines through various pathways including oxidative stress mechanisms .
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-12-5-6-15(13(2)10-12)20-17(22)7-8-21-18(23)16(26-19(21)25)11-14-4-3-9-24-14/h3-6,9-11H,7-8H2,1-2H3,(H,20,22)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBTXRLPOISELP-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














